2,6-Dichloro-4-nitrophenyl prop-2-enoate
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Overview
Description
2,6-Dichloro-4-nitrophenyl prop-2-enoate is an organic compound with a complex structure that includes both nitro and chloro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitrophenyl prop-2-enoate typically involves the reaction of 2,6-dichloro-4-nitrophenol with an appropriate esterifying agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the esterification process. Common reagents used in this synthesis include acetic anhydride or propionic anhydride, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitrophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2,6-dichloro-4-aminophenyl prop-2-enoate.
Substitution: Formation of substituted phenyl prop-2-enoates with various functional groups.
Scientific Research Applications
2,6-Dichloro-4-nitrophenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitrophenyl prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-nitrophenol
- 2,6-Dichloro-4-aminophenyl prop-2-enoate
- 2,4-Dichloro-6-nitrophenyl prop-2-enoate
Uniqueness
2,6-Dichloro-4-nitrophenyl prop-2-enoate is unique due to the presence of both nitro and chloro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64205-21-6 |
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Molecular Formula |
C9H5Cl2NO4 |
Molecular Weight |
262.04 g/mol |
IUPAC Name |
(2,6-dichloro-4-nitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H5Cl2NO4/c1-2-8(13)16-9-6(10)3-5(12(14)15)4-7(9)11/h2-4H,1H2 |
InChI Key |
AGLSMBFELOBBMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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